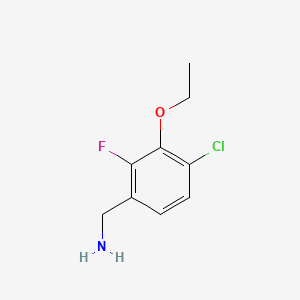

4-Chloro-3-ethoxy-2-fluorobenzylamine

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-Chloro-3-ethoxy-2-fluorobenzylamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is benzenemethanamine, a benzene ring with an aminomethyl (-CH₂NH₂) substituent. Substituents on the aromatic ring are prioritized based on their positions and alphabetical order:

- A chloro (-Cl) group at position 4.

- An ethoxy (-OCH₂CH₃) group at position 3.

- A fluoro (-F) group at position 2.

Thus, the IUPAC name is 4-Chloro-3-ethoxy-2-fluorobenzenemethanamine . The alternative name This compound is also widely accepted in non-systematic contexts, where "benzylamine" denotes the aminomethyl group attached to the benzene ring.

Molecular Formula and Isotopic Composition

The molecular formula of this compound is C₉H₁₁ClFNO , with a molecular weight of 203.64 g/mol . Key isotopic features include:

| Property | Value |

|---|---|

| Exact Mass (monoisotopic) | 203.051 Da |

| Major Isotopes | $$^{35}\text{Cl}$$ (75.8%), $$^{37}\text{Cl}$$ (24.2%) |

| Isotopic Peak Ratio (M:M+2) | 3:1 (due to chlorine isotopes) |

The exact mass is calculated using the most abundant isotopes:

$$

\text{Exact Mass} = (9 \times 12.000) + (11 \times 1.0078) + 34.9689 + 18.9984 + 14.0067 + 15.9994 = 203.051 \, \text{Da}.

$$

Mass spectrometry would reveal a base peak at m/z 203 with a secondary peak at m/z 205 (M+2), characteristic of chlorine-containing compounds.

Crystallographic and Conformational Analysis

While crystallographic data for this compound remains unreported, insights can be inferred from structurally analogous compounds:

Conformational Predictions:

- Benzene Ring Geometry : The aromatic ring is expected to remain planar, with substituents influencing electron distribution. The electron-withdrawing -Cl and -F groups reduce ring electron density, while the ethoxy group donates electrons via resonance.

- Aminomethyl Group Orientation : The -CH₂NH₂ group likely adopts a staggered conformation to minimize steric hindrance with adjacent substituents. Hydrogen bonding between the amine and neighboring electronegative atoms (e.g., -F, -O-) may stabilize specific conformers.

Hypothetical Crystal Packing:

- Hydrogen Bonding : The primary amine (-NH₂) may form intermolecular hydrogen bonds with ethoxy oxygen or halogen atoms, promoting a layered lattice structure.

- Halogen Interactions : Weak Cl···F and Cl···π interactions could further stabilize the crystal lattice.

Table 1: Predicted Structural Parameters

| Parameter | Value/Description |

|---|---|

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Angle (C-O-C) | ~115° (ethoxy group) |

| Dihedral Angle (C-N-C) | ~110° (aminomethyl group) |

These predictions align with trends observed in related halogenated benzylamines, such as 3-Chloro-4-fluorobenzylamine (CAS 72235-56-4), which exhibits similar conformational flexibility.

Structure

2D Structure

Properties

IUPAC Name |

(4-chloro-3-ethoxy-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBJLDHMQYPALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243241 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-28-4 | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-3-ethoxy-2-fluorobenzylamine is an organic compound that has garnered attention for its potential biological activities. As a derivative of benzonitrile, it features a unique combination of chloro, ethoxy, and fluoro substituents on the benzene ring, which may influence its pharmacological properties. This article reviews its biological activity based on available research findings, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

The molecular formula of this compound is C9H10ClFNO. Its structure allows for various chemical reactions, such as nucleophilic substitutions and reductions, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClFNO |

| Molecular Weight | 201.63 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of electron-withdrawing groups (chloro and fluoro) may enhance its binding affinity to biological targets.

- Enzyme Interaction : It has been suggested that this compound may act as a ligand in biochemical assays, modulating enzyme activity through competitive inhibition or allosteric modulation.

- Pharmacological Effects : Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties, potentially making it a candidate for further pharmacological development.

Biological Activity Studies

Research has demonstrated the potential biological effects of this compound in various contexts:

Case Study Analysis

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct properties due to the combination of its functional groups.

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethoxybenzonitrile | Lacks fluoro group | Lower antimicrobial potency |

| 4-Fluorobenzylamine | Lacks ethoxy group | Higher reactivity |

| Ethoxybenzylamine | Lacks chloro group | Reduced binding affinity |

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 4-Chloro-3-ethoxy-2-fluorobenzylamine may exhibit anti-inflammatory and analgesic properties. These characteristics are critical for developing new treatments for pain management and inflammatory diseases. The presence of the chloro and fluorine atoms in its structure may enhance its interaction with biological targets, potentially leading to improved efficacy compared to similar compounds.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound may possess anticonvulsant properties. For instance, analogs have been screened for their ability to reduce seizure activity in animal models, suggesting a pathway for developing new anti-seizure medications . The mechanism of action often involves modulation of ion channels, particularly voltage-gated sodium channels, which are crucial in neuronal excitability.

Case Study: Antitumor Activity

A study highlighted the potential of fluorinated benzylamines in targeting cancer cells, where this compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that modifications in the benzylamine structure could lead to significant changes in activity, with halogenated variants showing enhanced potency against specific tumor types .

Pharmacokinetic Profile

Research into the pharmacokinetics of similar compounds suggests that the incorporation of fluorine enhances lipid solubility, improving blood-brain barrier penetration. This characteristic is vital for compounds intended for neurological applications, such as anticonvulsants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues of 4-Chloro-3-ethoxy-2-fluorobenzylamine, emphasizing substituent positions and functional groups:

Key Observations :

- Positional Effects : The orientation of halogens (Cl, F) and alkoxy groups (OEt, OMe) significantly impacts reactivity. For example, fluorine at the 2-position in this compound increases electron-withdrawing effects compared to its 5-fluoro counterpart, altering nucleophilic substitution kinetics .

- Functional Group Differences : Replacing the benzylamine group with a carboxylic acid (e.g., 4-Chloro-3-ethoxy-2-fluorobenzoic acid) shifts applications from drug intermediates to polymer chemistry due to altered solubility and coordination properties .

Pharmacological Relevance

- This compound is prioritized in medicinal chemistry for its amine group, which facilitates conjugation with pharmacophores. Its chloro and fluoro substituents enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

- 3-Chloro-4-ethoxy-5-fluorobenzylamine shows reduced metabolic stability compared to the 2-fluoro isomer, as evidenced by in vitro hepatic microsome assays .

Research Findings and Data

Electronic and Steric Effects

- Hammett Constants : The σₚ values for substituents (Cl: +0.23, F: +0.06, OEt: -0.25) predict electron-deficient aromatic rings, favoring electrophilic substitution at the 6-position in this compound .

- Steric Hindrance : Ethoxy groups introduce steric bulk, reducing reaction yields in Suzuki-Miyaura couplings compared to methoxy-substituted analogues .

Comparative Stability Studies

| Compound | Half-life (Human Liver Microsomes) | Metabolic Pathway Dominance |

|---|---|---|

| This compound | >120 min | N-Dealkylation |

| 3-Chloro-4-ethoxy-5-fluorobenzylamine | 45 min | Oxidative Defluorination |

Data suggest that fluorine at the 2-position confers superior metabolic stability, a critical factor in lead optimization .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-3-ethoxy-2-fluorobenzylamine typically proceeds via:

- Starting from a suitably substituted fluorobenzonitrile or fluorobenzaldehyde derivative.

- Functional group interconversions including reduction of nitrile or aldehyde groups to benzylamine.

- Introduction of the ethoxy substituent on the aromatic ring.

- Careful control of reaction conditions to maintain the halogen substituents (chloro and fluoro) intact.

This approach is supported by industrially favorable processes that avoid hazardous reagents and minimize byproducts.

Reduction of Fluorobenzonitrile to Fluorobenzylamine

A key step involves the reduction of a fluorine-containing benzonitrile derivative to the corresponding benzylamine. According to patent EP1114809A1, this can be achieved by:

- Using reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other milder hydride sources.

- Industrial considerations favor avoiding LiAlH4 due to its inflammability and handling difficulty.

- Sodium borohydride is milder but relatively expensive and generates boron-containing waste, which is problematic industrially.

- Alternative methods include catalytic hydrogenation or transfer hydrogenation under controlled conditions.

The process described achieves high purity and yield of the fluorine-containing benzylamine intermediate, essential for subsequent steps.

Introduction of the Ethoxy Group

The ethoxy substituent at the 3-position can be introduced by nucleophilic aromatic substitution or via etherification reactions:

- Starting from 3-hydroxy-2-fluorobenzonitrile or 3-hydroxy-2-fluorobenzaldehyde, the hydroxy group can be alkylated with ethyl bromide or ethyl tosylate in the presence of a base (e.g., sodium acetate or potassium carbonate) in methanol or other suitable solvents.

- This alkylation step is typically mild and provides the 3-ethoxy substituted intermediate with good yield.

Chlorination at the 4-Position

The 4-chloro substituent is often present in the starting material or introduced via electrophilic aromatic substitution:

- Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

- Alternatively, chlorinated fluorobenzonitrile derivatives are commercially available or can be synthesized by selective chlorination of fluorobenzene derivatives.

- Microflow reactor technology has been reported to improve safety and yield during chlorination steps by controlling reaction parameters and minimizing hazardous gas release.

Final Conversion to Benzylamine

The conversion of the substituted benzaldehyde or benzyl alcohol intermediate to the benzylamine is typically done by:

- Reductive amination using ammonia or amine sources in the presence of reducing agents or catalytic hydrogenation.

- Hofmann rearrangement of the corresponding amide intermediate can also be employed, involving treatment with sodium hypochlorite under mild conditions to yield the benzylamine.

- These methods provide high yield and purity, with industrial scalability and safety advantages.

Industrial Considerations and Optimization

- Reaction times and temperatures are optimized to balance yield and purity; for example, hydrolysis steps are preferably carried out at 0–100°C for 10 minutes to 5 hours, commonly 30 minutes to 1 hour.

- Extraction and purification often involve organic solvent extraction followed by distillation under reduced pressure (200 mmHg to 0.01 mmHg) to isolate the product with purity >99%.

- Avoidance of toxic reagents like boron trifluoride and dimethyl sulfate is preferred for large-scale production due to handling difficulties and environmental concerns.

- Use of phase transfer catalysts and mild bases enhances reaction efficiency in alkylation and substitution steps.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reaction Type | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | 4-chloro-3-hydroxy-2-fluorobenzonitrile | Alkylation (etherification) | Ethyl bromide, sodium acetate, methanol, base | Introduction of 3-ethoxy group |

| 2 | 4-chloro-3-ethoxy-2-fluorobenzonitrile | Reduction | NaBH4 or catalytic hydrogenation | Conversion to this compound |

| 3 | (If starting from benzaldehyde intermediate) | Reductive amination | Ammonia, reducing agent or catalytic hydrogenation | Formation of benzylamine |

| 4 | (Optional) chlorination if not pre-chlorinated | Electrophilic aromatic substitution | SOCl2 or PCl5, microflow reactor for safety | Introduction of 4-chloro substituent |

| 5 | Purification | Extraction, distillation | Organic solvents, reduced pressure distillation | High purity (>99%) product isolation |

Research Findings and Literature Support

- The patent EP1114809A1 provides a detailed industrially applicable process for fluorine-containing benzylamine derivatives, emphasizing high yield, purity, and safety by avoiding hazardous reagents and optimizing reaction conditions.

- Microflow reactor technology enhances safety and yield in chlorination steps, relevant for introducing the 4-chloro substituent.

- Hofmann rearrangement and reductive amination methods offer mild and efficient routes to benzylamine derivatives with fluorine and chloro substituents.

- Avoidance of expensive or hazardous reagents like lithium aluminum hydride and boron trifluoride is critical for scalability and environmental compliance.

Q & A

Q. What are standard synthetic routes for preparing 4-Chloro-3-ethoxy-2-fluorobenzylamine?

- Methodological Answer : A common approach involves reducing a nitrile precursor (e.g., 4-chloro-3-ethoxy-2-fluorobenzonitrile) using agents like LiAlH4 or catalytic hydrogenation. Alternatively, nucleophilic substitution of a benzyl halide (e.g., 4-chloro-3-ethoxy-2-fluorobenzyl chloride) with ammonia under controlled conditions can yield the amine. Purity optimization requires column chromatography or recrystallization, as impurities in halogenated benzylamines can skew downstream results .

Q. How is the purity of this compound validated in basic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight, while <sup>1</sup>H and <sup>19</sup>F NMR validate structural integrity. For example, the ethoxy group’s triplet in <sup>1</sup>H NMR (~1.3 ppm for CH3, 3.8–4.0 ppm for OCH2) and fluorine’s coupling patterns in <sup>19</sup>F NMR are diagnostic .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during synthesis?

- Methodological Answer : The ethoxy group (-OCH2CH3) is electron-donating, directing electrophilic substitution to the para position. However, the chloro and fluoro groups (electron-withdrawing) compete, creating steric hindrance. Computational modeling (e.g., DFT) predicts reactive sites, while experimental validation via substituent-directed lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura) optimizes regioselectivity. For example, fluorination via Balz-Schiemann reaction may precede ethoxy introduction to avoid side reactions .

Q. What strategies resolve discrepancies in reported melting points or spectral data for halogenated benzylamines?

- Methodological Answer : Contradictions often arise from polymorphic forms or trace solvents. Differential scanning calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent residues. For spectral conflicts, compare <sup>13</sup>C NMR DEPT-135 data (e.g., quaternary carbons at ~125–135 ppm for aromatic Cl/F substitution) across multiple solvents (CDCl3, DMSO-d6) to isolate solvent effects. Cross-referencing with high-quality databases (e.g., PubChem, NIST) ensures accuracy .

Q. How can this compound be functionalized for medicinal chemistry applications?

- Methodological Answer : The benzylamine group can undergo reductive amination with ketones or aldehydes to form secondary amines. For targeted bioactivity, introduce sulfonamide or urea moieties via reaction with sulfonyl chlorides or isocyanates. Fluorine’s electronegativity enhances binding affinity; thus, <sup>18</sup>F radiolabeling (via nucleophilic aromatic substitution) enables PET imaging studies. Stability assays in physiological buffers (pH 7.4, 37°C) validate suitability for in vivo models .

Data Analysis & Experimental Design

Q. What computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzyme active sites (e.g., cytochrome P450 for metabolism studies). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian 16 or ORCA optimizes transition states for synthetic steps like dehalogenation or ether cleavage .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability testing involves storing the compound at 40°C/75% RH (ICH Q1A guidelines) and analyzing degradation via LC-MS every 30 days. Hydrolytic stability is assessed in buffers (pH 1–10), while photostability follows ICH Q1B using UV light (320–400 nm). Degradation products (e.g., dechlorinated or oxidized derivatives) are identified using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.